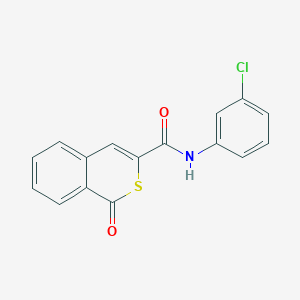

N-(3-chlorophenyl)-1-oxo-1H-isothiochromene-3-carboxamide

Description

Molecular Formula: C₁₆H₁₁ClN₂O₂S

Molar Mass: 328.79 g/mol (calculated from and structural analysis)

Structural Features:

- Core structure: 1-oxo-1H-isothiochromene (sulfur-containing bicyclic system).

- Substituents: A 3-chlorophenyl group attached via a carboxamide linkage at position 2.

- Key functional groups: carboxamide, ketone (1-oxo), and chloroaryl moiety.

This compound belongs to the isothiochromene carboxamide family, which is structurally distinct from conventional phthalimides or benzothiazoles due to its sulfur-containing heterocycle and carboxamide functionality.

Properties

Molecular Formula |

C16H10ClNO2S |

|---|---|

Molecular Weight |

315.8 g/mol |

IUPAC Name |

N-(3-chlorophenyl)-1-oxoisothiochromene-3-carboxamide |

InChI |

InChI=1S/C16H10ClNO2S/c17-11-5-3-6-12(9-11)18-15(19)14-8-10-4-1-2-7-13(10)16(20)21-14/h1-9H,(H,18,19) |

InChI Key |

CAZSAWCJPOXRDA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(SC2=O)C(=O)NC3=CC(=CC=C3)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-chlorophenyl)-1-oxo-1H-isothiochromene-3-carboxamide typically involves the reaction of 3-chlorobenzoyl chloride with 1-oxo-1H-isothiochromene-3-carboxamide in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting product is then purified using column chromatography to obtain the desired compound in high purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated purification systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial for scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions: N-(3-chlorophenyl)-1-oxo-1H-isothiochromene-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Reduced derivatives with hydrogenated functional groups.

Substitution: Substituted derivatives with various nucleophiles replacing the chlorine atom.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

N-(3-chlorophenyl)-1-oxo-1H-isothiochromene-3-carboxamide has been investigated for its anticancer properties. Studies indicate that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines, including breast, gastric, and oral carcinoma cells. For instance, in vitro assays have shown that derivatives of isothiochromene can induce apoptosis and inhibit cell proliferation through mechanisms such as ROS production and caspase activation .

| Cell Line | IC50 (μM) | Effect |

|---|---|---|

| MGC-803 (Gastric) | 9 | Significant cytotoxicity |

| MCF-7 (Breast) | 15 | Induces apoptosis |

| KB (Oral) | 12 | Growth inhibition |

Mechanism of Action

The mechanism by which this compound exerts its effects may involve the modulation of key signaling pathways. It is believed to interact with specific enzymes and receptors that regulate cell cycle progression and apoptosis. For example, it may inhibit certain kinases involved in cancer cell survival, thereby promoting programmed cell death .

Anti-inflammatory Properties

Research has also highlighted the potential anti-inflammatory effects of this compound. Compounds within this class have shown promise in reducing inflammation markers in cellular models. This suggests a possible application in treating inflammatory diseases, where modulation of inflammatory pathways is crucial .

Neuroprotective Effects

Emerging studies indicate that isothiochromene derivatives may possess neuroprotective properties. This application is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound's ability to modulate oxidative stress and inhibit neuroinflammation could make it a candidate for further exploration in neuropharmacology .

Synthesis and Structural Variations

The synthesis of this compound typically involves multi-step organic reactions that allow for variations in substituents to optimize biological activity. Structural modifications can enhance potency and selectivity toward specific biological targets, making this compound a versatile scaffold for drug development .

Case Studies

Several case studies have documented the synthesis and biological evaluation of this compound and related compounds:

Study 1: Anticancer Activity Assessment

In a study assessing the anticancer activity of various isothiochromene derivatives, this compound was shown to inhibit growth in multiple cancer cell lines with IC50 values ranging from 9 μM to 15 μM, indicating significant cytotoxicity compared to standard chemotherapeutics like 5-Fluorouracil .

Study 2: Mechanistic Insights

Another investigation focused on elucidating the mechanism of action revealed that treatment with this compound resulted in increased levels of reactive oxygen species (ROS) and activation of apoptotic pathways in cancer cells. This study provides critical insights into how this compound can be utilized in targeted cancer therapies .

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-1-oxo-1H-isothiochromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease progression, leading to therapeutic benefits. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

3-Chloro-N-phenyl-phthalimide ()

Molecular Formula: C₁₄H₈ClNO₂ Molar Mass: 265.67 g/mol Structural Features:

- Core: Phthalimide (isoindoline-1,3-dione).

- Substituents: Chlorine at position 3 and a phenyl group at the nitrogen.

Comparison :

| Attribute | Target Compound | 3-Chloro-N-phenyl-phthalimide |

|---|---|---|

| Core Heterocycle | Isothiochromene (S-containing) | Phthalimide (O-containing) |

| Functional Groups | Carboxamide, 1-oxo, Cl-aryl | Imide, Cl-aryl |

| Molecular Weight | 328.79 g/mol | 265.67 g/mol |

| Applications (per evidence) | Not specified | Monomer for polyimide synthesis |

N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-chlorophenyl)acetamide ()

Molecular Formula : C₁₆H₁₀ClF₃N₂OS

Molar Mass : 386.77 g/mol

Structural Features :

- Core: Benzothiazole (N- and S-containing heterocycle).

- Substituents: Trifluoromethyl at position 6, 3-chlorophenylacetamide at position 2.

Comparison :

| Attribute | Target Compound | Benzothiazole Derivative |

|---|---|---|

| Core Heterocycle | Isothiochromene | Benzothiazole |

| Halogen Substituents | Cl-aryl | Cl-aryl, CF₃ |

| Linkage to Aryl Group | Direct carboxamide | Acetamide |

| Molecular Weight | 328.79 g/mol | 386.77 g/mol |

The benzothiazole derivative’s trifluoromethyl group and acetamide linkage suggest enhanced metabolic stability compared to the target compound, a common feature in drug design .

5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde ()

Molecular Formula : C₁₂H₈ClF₃N₂OS

Molar Mass : 336.71 g/mol

Structural Features :

- Core: Pyrazole (5-membered N-heterocycle).

- Substituents: 3-Chlorophenylsulfanyl, trifluoromethyl, and aldehyde groups.

Comparison :

| Attribute | Target Compound | Pyrazole Derivative |

|---|---|---|

| Core Heterocycle | Isothiochromene | Pyrazole |

| Functional Groups | Carboxamide, 1-oxo | Sulfanyl, aldehyde, CF₃ |

| Molecular Weight | 328.79 g/mol | 336.71 g/mol |

The pyrazole derivative’s sulfanyl group and aldehyde functionality introduce electrophilic reactivity, contrasting with the target compound’s carboxamide stability .

N-(3-Acetylphenyl)-7-chloro-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide ()

Molecular Formula: C₁₈H₁₄ClNO₄ Molar Mass: 343.76 g/mol Structural Features:

- Core: 3,4-Dihydroisochromene (partially saturated O-heterocycle).

- Substituents: 7-chloro, 3-acetylphenyl carboxamide.

Comparison :

| Attribute | Target Compound | Dihydroisochromene Derivative |

|---|---|---|

| Core Heterocycle | Isothiochromene (unsaturated) | 3,4-Dihydroisochromene (saturated) |

| Functional Groups | Carboxamide, 1-oxo | Carboxamide, acetyl, 1-oxo |

| Molecular Weight | 328.79 g/mol | 343.76 g/mol |

Research Implications and Limitations

- Structural Insights : The target compound’s isothiochromene core and carboxamide group differentiate it from oxygen-based or saturated analogs, suggesting unique physicochemical properties.

- Data Gaps: No direct evidence on biological activity, synthesis yields, or industrial applications of the target compound was provided.

- Future Directions : Explore sulfur’s role in electronic properties and compare synthetic routes with phthalimide derivatives (e.g., purity requirements as in ).

Biological Activity

N-(3-chlorophenyl)-1-oxo-1H-isothiochromene-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Synthesis

The compound features a unique isothiochromene core, which contributes to its biological activity. The synthesis typically involves multi-step organic reactions, including:

- Formation of the Isothiochromene Core : Achieved through cyclization reactions involving thioethers and electrophiles.

- Introduction of the Oxo Group : This is done via oxidation reactions using agents like potassium permanganate or chromium trioxide.

- Attachment of the 3-Chlorophenyl Group : This can be accomplished through Friedel-Crafts alkylation reactions.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. For instance, studies have demonstrated its effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for this compound have shown promising results, suggesting it could serve as a potential antimicrobial agent.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 25 |

| Escherichia coli | 50 |

| Pseudomonas aeruginosa | 30 |

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines, with IC50 values indicating effective cytotoxicity. For example, the compound demonstrated an IC50 value of 15 µM against certain cancer cell lines, making it a candidate for further development in cancer therapeutics.

The biological activity of this compound is believed to involve interaction with specific molecular targets within cells. The compound may bind to enzymes or receptors that are crucial for cell growth and division, thereby modulating their activity. This mechanism is particularly relevant in the context of its anticancer effects.

Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of this compound:

- Antimicrobial Efficacy Study : A study assessed the antimicrobial properties against various pathogens and found that this compound had superior activity compared to conventional antibiotics, highlighting its potential as an alternative treatment option .

- Cytotoxicity Evaluation : In a comparative study, this compound was tested alongside standard chemotherapeutic agents like doxorubicin. Results indicated that it exhibited comparable or enhanced cytotoxicity against specific cancer cell lines .

- Mechanistic Insights : Research has explored the binding affinity of this compound to target proteins involved in cancer progression. Molecular docking studies suggested strong interactions with key enzymes responsible for tumor growth, providing insights into its potential therapeutic applications .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(3-chlorophenyl)-1-oxo-1H-isothiochromene-3-carboxamide, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via amide coupling between 1-oxo-1H-isothiochromene-3-carboxylic acid and 3-chloroaniline. Use a coupling agent like EDCI/HOBt in anhydrous dichloromethane (DCM) under nitrogen, with triethylamine (TEA) as a base. Reaction optimization should focus on molar ratios (e.g., 1:1.2 acid-to-amine) and temperature (0–25°C) to maximize yield. Post-reaction purification via column chromatography (SiO₂, ethyl acetate/hexane) is critical .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should be analyzed?

- Methodological Answer :

- 1H/13C NMR : Confirm the amide bond (δ ~8.5 ppm for NH in 1H NMR; carbonyl carbons at ~165–170 ppm in 13C NMR).

- HRMS : Verify molecular ion [M+H]+ with <5 ppm error.

- UV-Vis : Analyze π→π* transitions in the isothiochromene core (~250–300 nm).

Structural assignments should cross-reference crystallographic data from analogous compounds (e.g., X-ray diffraction of similar amides ).

Q. What preliminary biological screening assays are suitable for evaluating its bioactivity?

- Methodological Answer : Conduct in vitro cytotoxicity assays (e.g., MTT against HeLa or MCF-7 cells) and antimicrobial testing (MIC against S. aureus and E. coli). Use concentrations ranging from 1–100 µM. Compare results with structurally related compounds (e.g., cyclohexyl-substituted analogs ) to assess the impact of the 3-chlorophenyl group.

Advanced Research Questions

Q. How does the 3-chlorophenyl substituent influence the compound’s reactivity and bioactivity compared to other aryl/alkyl groups?

- Methodological Answer : Perform structure-activity relationship (SAR) studies by synthesizing analogs with substituents varying in electron-withdrawing capacity (e.g., nitro, methoxy) or steric bulk (e.g., cyclohexyl ). Use DFT calculations to map electronic effects (e.g., Hammett σ constants) and correlate with bioassay results. The 3-chlorophenyl group may enhance lipophilicity (logP) and target binding via halogen interactions .

Q. How can contradictory data on biological activity between this compound and its analogs be resolved?

- Methodological Answer : Re-evaluate assay conditions (e.g., solvent/DMSO concentration, cell line viability). Validate results using orthogonal methods (e.g., flow cytometry for apoptosis vs. MTT for proliferation). Cross-reference crystallographic data to confirm structural integrity, as subtle conformational changes (e.g., amide bond rotation) may alter bioactivity .

Q. What strategies are recommended for improving the compound’s metabolic stability in preclinical studies?

- Methodological Answer :

- Derivatization : Introduce electron-donating groups (e.g., methoxy) to reduce oxidative metabolism.

- Prodrug design : Mask the amide as an ester or carbamate to enhance bioavailability.

- In vitro microsomal assays : Test stability in liver microsomes (human/rat) with CYP450 inhibitors (e.g., ketoconazole) to identify metabolic hotspots .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.